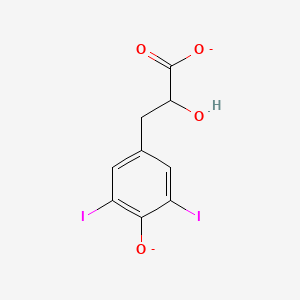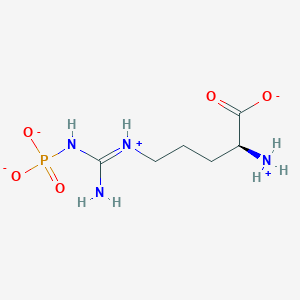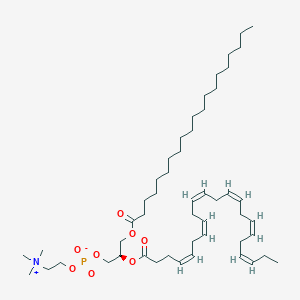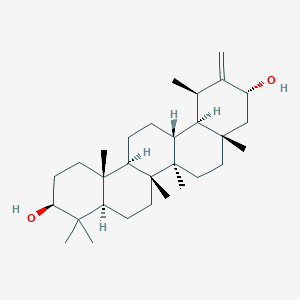![molecular formula C39H69NO10 B1264133 1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine](/img/structure/B1264133.png)
1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 8-(4-methoxyphenyl)octanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Approaches : Research by Pascher (1974) describes the synthesis of galactosylphytosphingosine, a related compound, using phytosphingosine from yeast and demonstrating the method for synthesizing galactosphingolipids. This synthesis includes glycosidation, hydrolysis, and N-acylation steps, indicating the compound's complex synthetic pathway (Pascher, 1974).
Structural Analysis and Synthesis : The synthesis of α-galactosyl cerebroside, a structure related to 1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine, has been detailed by Figueroa‐Pérez and Schmidt (2000), emphasizing the importance of stereoselective O-galactosylation in their synthetic strategy. This research contributes to understanding the structural complexities of similar glycosphingolipids (Figueroa‐Pérez & Schmidt, 2000).
Immunostimulatory Potential : A study by Costantino et al. (2002) on the synthesis of 2′-deoxy-α-galactosyl glycosphingolipids, closely related to the compound , highlights its potential in immunomodulation. This research demonstrates the compound's role in biological processes, especially in immune responses (Costantino, Fattorusso, Imperatore, & Mangoni, 2002).
Chemical Properties and Synthesis Variations : Sawant et al. (2013) explored the synthesis of hydroxylated analogues of α-galactosyl ceramide, providing insights into the chemical properties and variations possible in synthesizing compounds similar to 1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine. This work aids in understanding how structural changes can impact the compound's biological activities (Sawant, Hung, Chuang, Lin, Chen, Yu, & Luo, 2013).
Applications in Biological and Medical Research
Potential in Immunotherapy : Trappeniers et al. (2008) conducted research on α-Galactosyl ceramide (α-GalCer) analogues, closely related to the compound , examining their potential in immunotherapy. This study indicates the compound's relevance in developing treatments targeting immune cells, specifically NKT cells (Trappeniers, van Beneden, Decruy, Hillaert, Linclau, Elewaut, & van Calenbergh, 2008).
Investigations in Glycobiology : The study of glycosylinositolphosphoceramides in Aspergillus fumigatus by Simenel et al. (2007) contributes to our understanding of glycolipids like 1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine. This research is significant in the field of glycobiology, particularly in fungal biology and host-pathogen interactions (Simenel, Coddeville, Delepierre, Latgé, & Fontaine, 2007).
Eigenschaften
Produktname |
1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine |
|---|---|
Molekularformel |
C39H69NO10 |
Molekulargewicht |
712 g/mol |
IUPAC-Name |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-8-(4-methoxyphenyl)octanamide |
InChI |
InChI=1S/C39H69NO10/c1-3-4-5-6-7-8-9-10-11-12-15-18-21-32(42)35(44)31(28-49-39-38(47)37(46)36(45)33(27-41)50-39)40-34(43)22-19-16-13-14-17-20-29-23-25-30(48-2)26-24-29/h23-26,31-33,35-39,41-42,44-47H,3-22,27-28H2,1-2H3,(H,40,43)/t31-,32+,33+,35-,36-,37-,38+,39-/m0/s1 |
InChI-Schlüssel |
GIBYOMCZZPYVIB-CLTBVUQJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCC2=CC=C(C=C2)OC)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC2=CC=C(C=C2)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[Nitroso(3,7,12-trihydroxy-24-oxocholan-24-yl)amino]acetic acid](/img/structure/B1264057.png)





![(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone](/img/structure/B1264065.png)

![1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone](/img/structure/B1264070.png)

